D-[4-13C]Galactose
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Overview
Description
D-[4-13C]Galactose is a stable isotope-labeled form of D-galactose, a naturally occurring monosaccharide. The incorporation of the carbon-13 isotope at the fourth carbon position makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments. D-galactose itself is a C-4 epimer of glucose and is found in milk, sugar beets, and other natural sources .
Mechanism of Action
Target of Action
D-[4-13C]Galactose, a natural aldohexose and C-4 epimer of glucose , primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .
Mode of Action
This compound interacts with its targets through its distinctive properties and interactions with specific cell receptors . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Biochemical Pathways
This compound is involved in several biochemical pathways. In microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass, it is used as a raw material for biomass fuel production or low-calorie sweetener production . It is also involved in the Leloir pathway, which begins with an ATP-dependent phosphorylation of the pyranoside hemiacetal form that yields D-galactose-1-phosphate and eventually results in D-glucose-1-phosphate .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is predominantly used as a pathway to generate glucose fuel for the human body . The carrier was able to specifically deliver the drug to the liver without significant drug release in the circulation and, consequently, no accumulation in erythrocytes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been used in trials studying the treatment and diagnosis of various diseases . It has also been proposed for use in accelerating senescence in mice, rats, and Drosophila . Furthermore, it has been associated with ovarian cancer .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the galactose yield is influenced by the reaction temperature, amount of catalyst used, and reaction time . Moreover, it has been found that this compound can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-[4-13C]Galactose typically involves the isotopic labeling of D-galactose. One common method is the chemical synthesis starting from a suitable precursor that contains the carbon-13 isotope. The precursor undergoes a series of chemical reactions, including protection, oxidation, and reduction steps, to introduce the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The microorganisms metabolize the substrates, incorporating the isotope into the galactose produced. This method is advantageous for producing large quantities of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-[4-13C]Galactose undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:
Oxidation: Produces D-galactonic acid, D-galactaric acid, and D-galacturonic acid.
Reduction: Forms D-galactitol, which can occur in individuals with galactosemia and cause eye cataracts.
Substitution: Involves the replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Often uses sodium borohydride or catalytic hydrogenation.
Substitution: Can be achieved using reagents like acetic anhydride or tosyl chloride under basic conditions.
Major Products: The major products formed from these reactions include various galactose derivatives such as galactonic acid, galactaric acid, galacturonic acid, and galactitol .
Scientific Research Applications
D-[4-13C]Galactose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the fate of galactose in biochemical pathways.
Biology: Helps in studying the metabolism of galactose in different organisms and understanding genetic disorders like galactosemia.
Comparison with Similar Compounds
D-Glucose: A C-4 epimer of D-galactose, differing only in the configuration of the hydroxyl group at the fourth carbon.
D-Mannose: Another epimer of glucose, differing at the second carbon.
D-Tagatose: A ketohexose similar to D-galactose but with a ketone group at the second carbon.
Uniqueness of D-[4-13C]Galactose: this compound is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it a powerful tool for understanding the detailed mechanisms of galactose metabolism and its role in various biological processes .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GAFGDFDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.